1-(2,5-Difluoro-4-methylphenyl)ethanone
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Overview
Description
1-(2,5-Difluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of ethanone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position
Preparation Methods
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone typically involves the fluorination of 4-methylacetophenone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the temperature maintained between 0°C and room temperature to ensure selective fluorination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ similar fluorinating agents but optimize reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(2,5-Difluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
1-(2,5-Difluoro-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research explores its potential as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Difluoro-4-methylphenyl)ethanone can be compared with other fluorinated ethanones, such as:
1-(2,6-Difluoro-4-methylphenyl)ethanone: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1-(2,5-Difluoro-4-chlorophenyl)ethanone:
1-(2,5-Difluoro-4-methoxyphenyl)ethanone: The presence of a methoxy group introduces different electronic effects, influencing its behavior in reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
1-(2,5-difluoro-4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXDPAKYZUVNLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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